4-Amino-1,2,4-triazolidine-3,5-dione 4-Amino-1,2,4-triazolidine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 21531-96-4
VCID: VC1971851
InChI: InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
SMILES: C1(=O)NNC(=O)N1N
Molecular Formula: C2H4N4O2
Molecular Weight: 116.08 g/mol

4-Amino-1,2,4-triazolidine-3,5-dione

CAS No.: 21531-96-4

Cat. No.: VC1971851

Molecular Formula: C2H4N4O2

Molecular Weight: 116.08 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1,2,4-triazolidine-3,5-dione - 21531-96-4

Specification

CAS No. 21531-96-4
Molecular Formula C2H4N4O2
Molecular Weight 116.08 g/mol
IUPAC Name 4-amino-1,2,4-triazolidine-3,5-dione
Standard InChI InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Standard InChI Key BWFMTHGMFVQPSE-UHFFFAOYSA-N
SMILES C1(=O)NNC(=O)N1N
Canonical SMILES C1(=O)NNC(=O)N1N

Introduction

Chemical Identity and Structure

4-Amino-1,2,4-triazolidine-3,5-dione (CAS No. 21531-96-4) is a five-membered heterocyclic compound belonging to the triazole family. It contains three nitrogen atoms in a five-membered ring with two carbonyl groups at positions 3 and 5 . The molecular formula is C2H4N4O2 with a molecular weight of 116.08 g/mol . The compound features an amino group (-NH2) attached to the nitrogen at position 4 of the triazolidine ring.

Nomenclature and Synonyms

The compound is known by several names in the scientific literature:

Systematic NameCommon NamesRegistry Numbers
4-Amino-1,2,4-triazolidine-3,5-dioneUrazineCAS: 21531-96-4
4-Amino-(4H)-1,2,4-Triazole-3,5-Diol4-Amino-urazoleDTXSID50286392
4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DIOLNSC156611EC: 623-217-8

Structural Characteristics

The structure consists of a five-membered ring with three nitrogen atoms. The nitrogen at position 4 bears an amino group, while carbons at positions 3 and 5 are part of carbonyl groups. This creates a symmetrical structure with tautomeric properties, where it can exist in different forms depending on pH and solvent conditions .

Physical and Chemical Properties

4-Amino-1,2,4-triazolidine-3,5-dione is typically found as a white crystalline solid with specific physical properties that contribute to its stability and reactivity.

Physical Properties

PropertyValueReference
Physical stateWhite crystalline solid
Melting point269-270°C
Density1.603 g/cm³
Molecular weight116.08 g/mol

Chemical Properties

The compound exhibits both acidic and basic properties due to the presence of NH groups and the amino group, respectively. The NH groups in the ring can donate protons in basic media, while the amino group can accept protons in acidic environments .

The two carbonyl groups present in the molecule make it susceptible to nucleophilic attack, which is relevant for its reactivity in various chemical transformations. The compound also exhibits tautomerism, which can influence its reactivity in different chemical environments .

Synthesis Methods

Several methods have been reported for the synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione, with varying yields and starting materials.

Biological Activities and Applications

4-Amino-1,2,4-triazolidine-3,5-dione has been studied for various biological activities and potential applications in medicinal chemistry.

Antibacterial and Antitumor Activity

Research indicates that 4-amino-1,2,4-triazolidine-3,5-dione and its derivatives exhibit potential antibacterial and antitumor activities. According to one study:

"A number of studies involving the antibacterial and antitumor activity of some 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their derivatives have also been published recently" .

The heterocyclic structure with multiple nitrogen atoms provides favorable pharmacophoric features that can interact with various biological targets.

Pharmaceutical Applications

The compound has been investigated as a building block for synthesizing more complex molecules with potential pharmaceutical applications. For instance, research has explored:

  • Fluoroquinolone derivatives containing the triazolidine dione moiety for cytotoxic effects against cancer cell lines

  • Conjugation with other biologically active molecules to enhance their activities

  • Development of novel heterocyclic systems with combined pharmacological properties

Other Applications

Beyond biological applications, 4-amino-1,2,4-triazolidine-3,5-dione has been studied in various chemical contexts:

  • As a building block for complex heterocyclic compounds

  • In metal complexation studies, as mentioned: "Synthesis and characterization of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 4-amino-1,2,4-triazolidine-3,5-dione (urazine)"

  • As a precursor for developing materials with specific properties

Chemical Reactivity and Derivatives

The reactivity of 4-amino-1,2,4-triazolidine-3,5-dione is primarily governed by its functional groups, particularly the amino group and the triazolidine ring system.

Reactivity of the Amino Group

The amino group at position 4 can participate in various reactions:

  • Condensation reactions with aldehydes to form Schiff bases

  • Acylation reactions to form amide derivatives

  • Alkylation to form secondary and tertiary amine derivatives

Notable Derivatives

Several derivatives of 4-amino-1,2,4-triazolidine-3,5-dione have been synthesized and studied:

  • Schiff base derivatives through reaction with aldehydes

  • Metal complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II)

  • Heterocyclic fused systems such as triazolothiadiazoles

Isatin Derivatives

Particularly notable is the reaction of 4-amino-1,2,4-triazolidine-3,5-dione with isatin to form isatin-3-imine derivatives, as reported:

"In the reaction of compounds 3a-d with isatin we obtained the expected isatin-3-imines 4. The structures of the isatin-3-imines were verified by the presence in the IR spectra of two different C=O absorbtion bands at around 1700 cm-1 and C=N bands near 1690 cm-1" .

These isatin derivatives have shown promising biological activities in various screening assays.

ClassificationDetails
Hazard pictogramGHS07 (Warning)
Hazard statementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233Store in a well-ventilated place. Keep container tightly closed
SupplierCatalog NumberQuantityPrice (USD)Reference
AK Scientific5932BA500mg$376
AK Scientific5932BA2.5g$864
Biosynth CarbosynthFA133142100mg$72
Biosynth CarbosynthFA133142250mg$145
Biosynth CarbosynthFA133142500mg$250
Biosynth CarbosynthFA1331421g$425
Biosynth CarbosynthFA1331422g$723
TRCA63373010mg$70
Sigma-Aldrich (Enamine)ENA448969735100mg$127.40

Analytical Characterization

Various analytical techniques have been employed to characterize 4-Amino-1,2,4-triazolidine-3,5-dione and confirm its structure.

Infrared Spectroscopy (IR)

IR spectroscopy reveals characteristic absorption bands for 4-Amino-1,2,4-triazolidine-3,5-dione:

  • NH2 stretching vibrations: ~3338, 3217 cm⁻¹

  • C=O stretching: ~1720 cm⁻¹

  • C=N stretching: ~1633 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Based on data from related compounds, the NMR profile would typically include:

  • ¹H-NMR: NH2 protons (~5.3 ppm), NH proton (~11.9 ppm)

  • ¹³C-NMR: Carbonyl carbons (~153-154 ppm)

Crystallographic Data

While specific crystallographic data for 4-Amino-1,2,4-triazolidine-3,5-dione is limited in the provided search results, studies on related compounds indicate that these heterocycles typically crystallize in monoclinic or orthorhombic systems with hydrogen bonding networks playing a significant role in crystal packing .

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